molecular formula C18H14N2O3 B11366376 N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11366376
M. Wt: 306.3 g/mol
InChI Key: ZGEDTXGNESTJPE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: is an organic compound with a complex structure that includes an oxazole ring, a phenyl group, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the condensation of 3-acetylphenylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound is used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.

    Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it may modulate the activity of ion channels and receptors, contributing to its analgesic effects.

Comparison with Similar Compounds

Comparison: N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher thermal stability and a broader range of biological activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)19-18(22)16-11-17(23-20-16)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,22)

InChI Key

ZGEDTXGNESTJPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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